N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-21-8-4-5-9-23(21)30(35)32-16-17-33-19-28(24-10-6-7-11-25(24)33)38-20-29(34)31-15-14-22-12-13-26(36-2)27(18-22)37-3/h4-13,18-19H,14-17,20H2,1-3H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADDKINNSNURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the indole derivative with 2-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.
Industrial Applications: The compound may find use in the development of new catalysts or as a building block for more complex molecules in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide (CAS 532970-55-1)
This analogue differs from the target compound by the position of methoxy groups on the phenyl ring (2,4-dimethoxy vs. 3,4-dimethoxy).
N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide (CAS 661475-56-5)
Replacing the benzamide with a sulfonamide group increases polarity and hydrogen-bonding capacity. The pentamethylbenzene sulfonamide moiety introduces steric bulk, which may reduce membrane permeability but improve selectivity for hydrophobic binding pockets .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
The fluoro-biphenyl group in this compound enhances lipophilicity and metabolic stability compared to the target’s 2-methylbenzamide. Fluorine’s electronegativity may also strengthen interactions with polar residues in target proteins, though at the cost of increased molecular weight .
Heterocyclic and Functional Group Variations
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
However, the rigid heterocycle may reduce conformational flexibility, limiting adaptability to binding sites compared to the target’s more flexible carbamoylmethyl-sulfanyl linker .
Benzimidazole Derivatives (e.g., Compounds 3ae/3af)
Benzimidazole-based analogues (e.g., from ) replace the indole core with a benzimidazole system.
Quantitative Structural and Bioactivity Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice indices (based on Morgan fingerprints), the target compound shows moderate similarity (scores ~0.6–0.7) to indole-sulfonamide and benzamide derivatives, but lower similarity (<0.4) to benzimidazole or oxadiazole-containing compounds. This aligns with , where structural divergence correlates with reduced bioactivity overlap .
Bioactivity Clustering
Per , compounds with indole-ethyl-benzamide scaffolds cluster together in bioactivity profiles, suggesting shared mechanisms such as kinase inhibition or GPCR modulation. For example, the target compound and CAS 532970-55-1 likely exhibit overlapping protein targets due to their structural conservation .
Biological Activity
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide, a compound of significant interest in medicinal chemistry, has been studied for its various biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H23N3O4S
- Molecular Weight : 411.474 g/mol
- CAS Number : Specific identifiers are necessary for database searches.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 411.474 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on several cancer cell lines, including:
- Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon).
- Results : The compound demonstrated IC50 values ranging from 1.18 µM to 4.18 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .
Antiulcer Activity
The compound has also been investigated for its antiulcer effects. Experimental models have shown that it can significantly reduce gastric and duodenal ulcers.
Mechanism
The antiulcer activity is attributed to its ability to enhance mucosal defense mechanisms and inhibit gastric acid secretion. This effect is mediated through the modulation of prostaglandin synthesis and inhibition of oxidative stress .
Other Biological Activities
Additional studies have highlighted other potential biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
